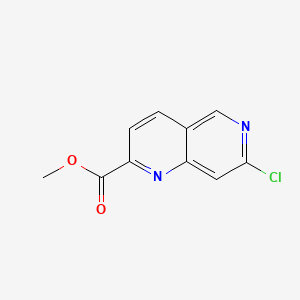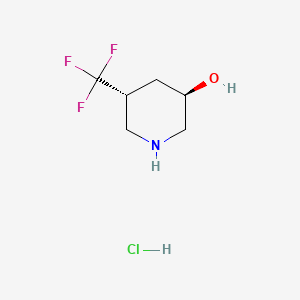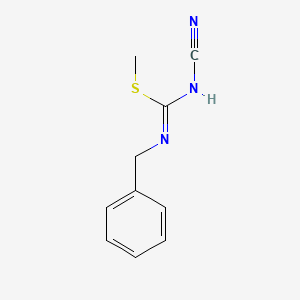
(3-Fluoro-1H-indazol-5-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-1H-indazol-5-YL)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of (3-Fluoro-1H-indazol-5-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of transition metal-catalyzed reactions, reductive cyclization reactions, or other optimized synthetic schemes . Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
Análisis De Reacciones Químicas
(3-Fluoro-1H-indazol-5-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce different functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
(3-Fluoro-1H-indazol-5-YL)methanol has been explored for its potential applications in various scientific research fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mecanismo De Acción
The mechanism of action of (3-Fluoro-1H-indazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
(3-Fluoro-1H-indazol-5-YL)methanol can be compared with other indazole derivatives, such as (5-Fluoro-1H-indazol-3-YL)methanol and other substituted indazoles. These compounds share similar core structures but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and pharmacological properties .
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(3-fluoro-2H-indazol-5-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
XAHMDHJGNJGPFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=C2C=C1CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)

![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)

![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)


